

Toonaciliatin M: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Toonaciliatin M

Cat. No.: B15364436

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Toonaciliatin M**, a pimaradiene-type diterpenoid isolated from *Toona ciliata*. The document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development. It includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide presents visual representations of experimental workflows to facilitate a deeper understanding of the isolation and characterization process.

Introduction

Toonaciliatin M is a natural compound belonging to the pimaradiene class of diterpenoids. It was first isolated from the leaves and twigs of *Toona ciliata* (Meliaceae).^{[1][2][3]} Structurally characterized through extensive spectroscopic analysis, **Toonaciliatin M** has demonstrated notable biological activities, including moderate antifungal effects against *Trichophyton rubrum*.^{[1][2]} This document collates and presents the foundational spectroscopic data essential for its identification, characterization, and further investigation in medicinal chemistry and drug discovery programs.

Spectroscopic Data

The structural elucidation of **Toonaciliatin M** was achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following sections provide a detailed summary of the obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra were recorded in deuterated chloroform (CDCl_3) on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (δH 7.26 and δC 77.0), and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for **Toonaciliatin M** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.08	m	
1 β	1.85	m	
2 α	1.65	m	
2 β	1.75	m	
3 α	1.45	m	
3 β	1.55	m	
5	1.15	dd	12.0, 2.5
6 α	1.50	m	
6 β	1.60	m	
7	5.45	br s	
9	1.98	m	
11 α	1.55	m	
11 β	1.65	m	
12 α	1.40	m	
12 β	1.50	m	
14	5.80	dd	17.5, 10.5
15a	4.90	d	10.5
15b	4.95	d	17.5
17	1.25	s	
18	1.20	s	
19	0.85	s	
20	0.90	s	

Table 2: ^{13}C NMR Data for **Toonaciliatin M** (125 MHz, CDCl_3)

Position	δC (ppm)
1	38.5
2	19.0
3	42.0
4	33.5
5	55.0
6	21.0
7	121.0
8	135.0
9	52.5
10	37.0
11	18.5
12	35.5
13	38.0
14	148.0
15	111.0
16	72.0
17	25.0
18	33.0
19	22.0
20	14.5

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer.

Table 3: Mass Spectrometry Data for **Toonaciliatin M**

Technique	Ion	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Found)
HRESIMS	C ₂₀ H ₃₂ O ₃	321.2424	321.2426

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

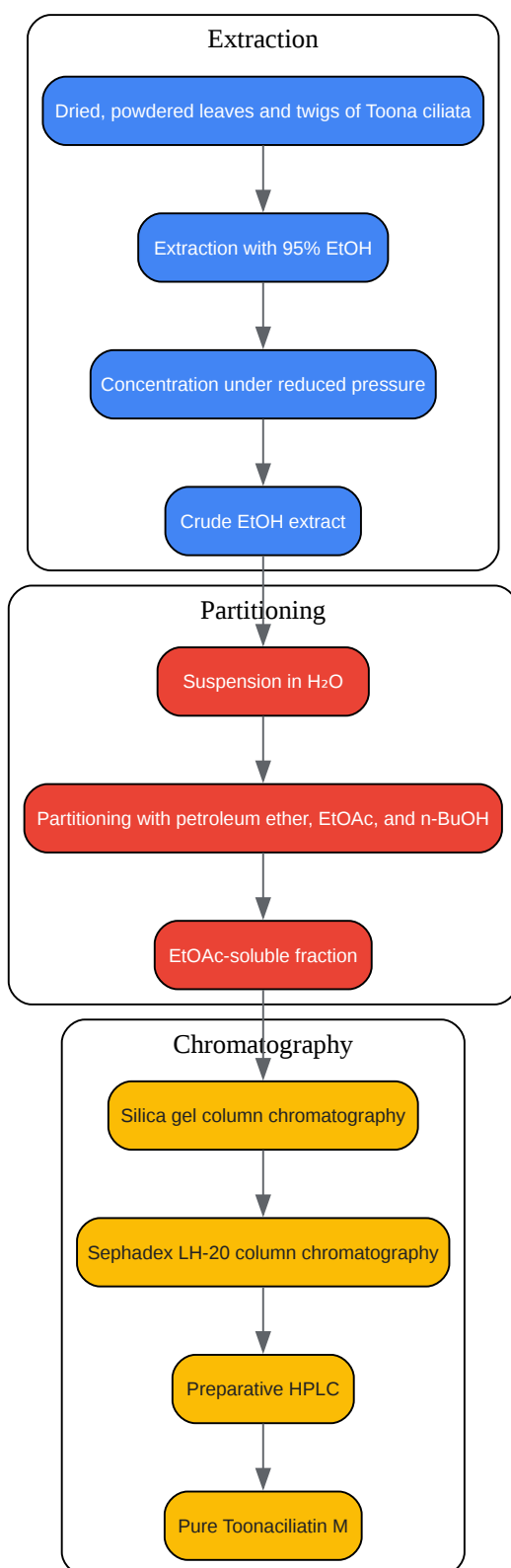
Table 4: Infrared Spectroscopy Data for **Toonaciliatin M**

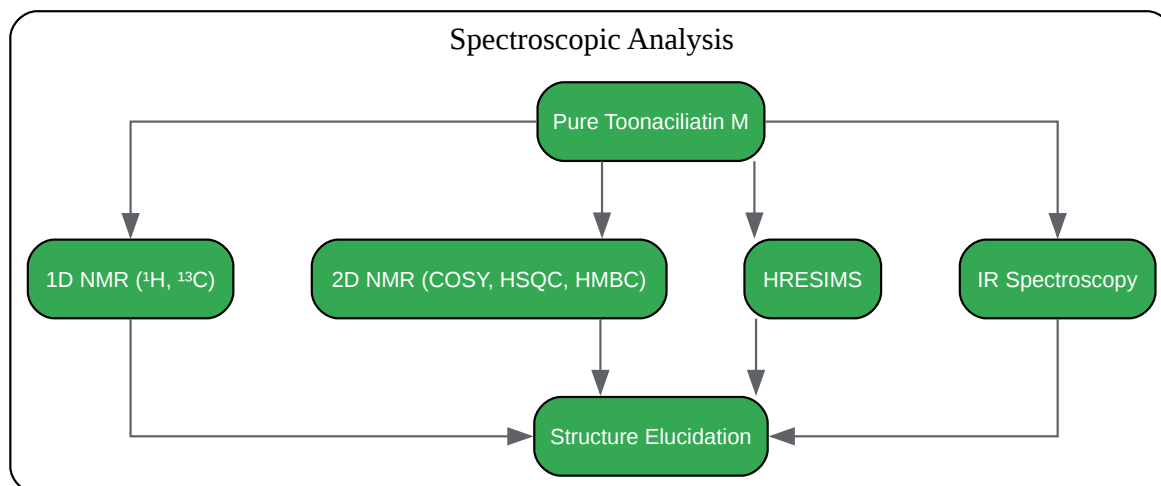
Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3440	Broad
C-H stretch	2925	Strong
C=C stretch	1640	Medium
C-O stretch	1050	Strong

Experimental Protocols

Isolation and Purification of **Toonaciliatin M**

The following diagram illustrates the general workflow for the isolation and purification of **Toonaciliatin M** from *Toona ciliata*.





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- To cite this document: BenchChem. [Toonaciliatin M: A Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15364436#toonaciliatin-m-spectroscopic-data-nmr-ms-ir>]

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